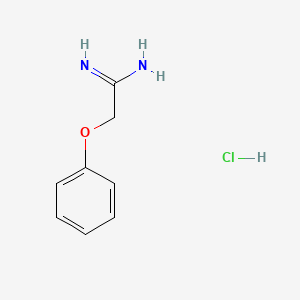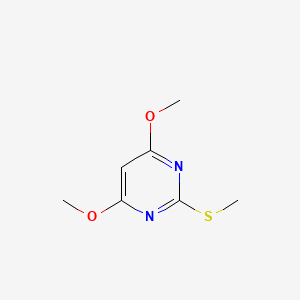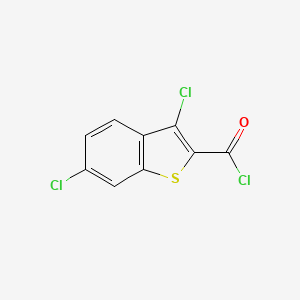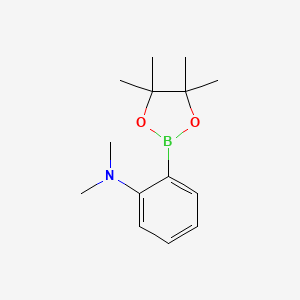
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Übersicht
Beschreibung
“N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is also known by other names such as “2-(Dimethylamino)phenylboronic acid pinacol ester” and "dimethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The crude product was purified by diethyl ether to give the desired compound .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” consists of a phenyl ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached .Chemical Reactions Analysis
The compound was obtained expectedly by one step reaction and their structure were confirmed by FT-IR, 1 H NMR, 13 C NMR and MS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.14 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Electrolyte Additive for Lithium Metal Batteries The compound has been used as an electrolyte additive to optimize electrode-electrolyte interfaces in lithium metal batteries. It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress lithium dendrite growth .
Borylation Agent in Organic Synthesis
It serves as a borylation agent for the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate. It’s also used in hydroboration reactions of alkyl or aryl alkynes and alkenes with transition metal catalysts .
Suzuki–Miyaura Coupling
This compound is utilized as a substrate in Suzuki–Miyaura coupling reactions, particularly with various aryl iodides over Silia Cat Pd(0), which is a significant method for forming carbon-carbon bonds .
Drug Delivery System
A study has modified hyaluronic acid with this compound to develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form curcumin-loaded nanoparticles for targeted delivery .
Wirkmechanismus
Target of Action
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 2-(Dimethylamino)phenylboronic acid pinacol ester, is primarily used in the field of organic synthesis .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . It interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step of the reaction .
Biochemical Pathways
As a chemical reagent, this compound does not participate in biochemical pathways in the traditional sense. Instead, it is involved in synthetic pathways in organic chemistry. For instance, it can be used in the borylation of alkylbenzenes to form pinacol benzyl boronate .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable catalyst, such as palladium, is necessary for the compound to participate in cross-coupling reactions .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-7-8-10-12(11)16(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFTXKKNHASNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374435 | |
| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
832114-08-6 | |
| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



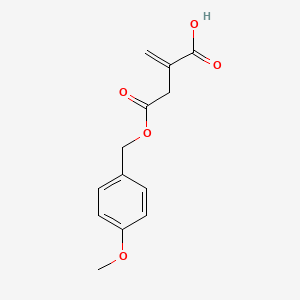

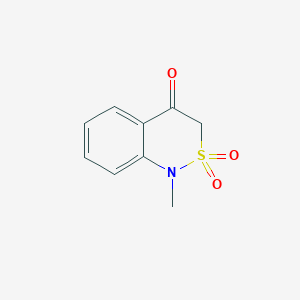





![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)
